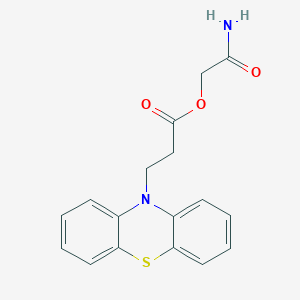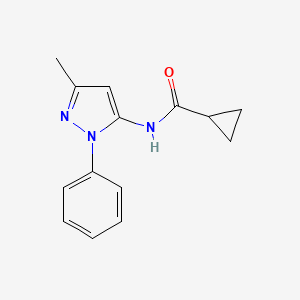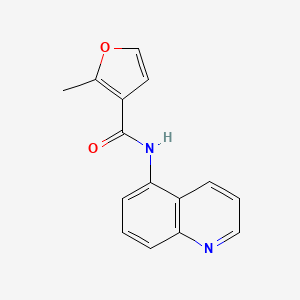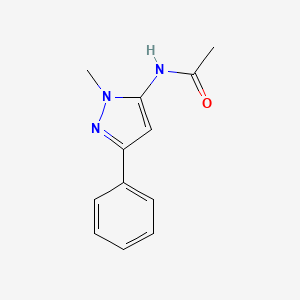
2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is known for its ability to interact with biological systems, making it a valuable tool for studying various physiological and biochemical processes. In
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide is not fully understood, but it is believed to interact with biological systems through covalent bonding with proteins. The compound contains a thiol group, which is known to react with cysteine residues in proteins. This interaction can lead to changes in protein conformation and activity, which can ultimately affect physiological and biochemical processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide can affect a wide range of physiological and biochemical processes. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. Additionally, it has been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and can inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide in lab experiments is its ability to interact with biological systems. This compound can be used as a tool to study various physiological and biochemical processes, making it a valuable asset for biomedical research. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide. One potential direction is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential applications in cancer therapy. Finally, the use of this compound as a tool to study protein-protein interactions could be further explored, potentially leading to the development of new drugs that target specific protein-protein interactions.
Conclusion:
In conclusion, 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide is a valuable compound for biomedical research due to its ability to interact with biological systems. Its potential applications in antimicrobial and anticancer therapy, as well as its use as a tool to study protein-protein interactions, make it a promising candidate for future research. However, caution should be taken when using this compound due to its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide involves the reaction of 4-bromothiophenol with cyclohexylamine and ethyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is isolated through filtration and recrystallization. This method has been reported in several research articles and has been successfully used to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide has been extensively studied for its potential applications in biomedical research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been reported to have anticancer activity, and studies have shown that it can induce apoptosis in cancer cells. This compound has also been used as a probe to study protein-protein interactions and has been shown to inhibit the activity of certain enzymes.
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNOS/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFDLVUEXLGISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3-(2-chlorophenyl)sulfonylpropanoate](/img/structure/B7467544.png)
![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)

![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)

![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)

